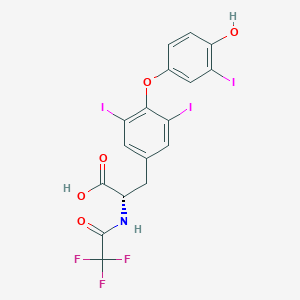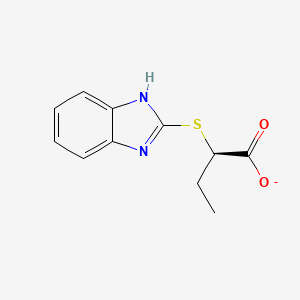
(2R)-2-(1H-benzimidazol-2-ylsulfanyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(1H-benzimidazol-2-ylsulfanyl)butanoate is an organic compound that features a benzimidazole ring attached to a butanoate moiety via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(1H-benzimidazol-2-ylsulfanyl)butanoate typically involves the following steps:
Formation of Benzimidazole: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Thioether Formation: The benzimidazole is then reacted with a suitable thiol to form the benzimidazol-2-ylsulfanyl intermediate.
Esterification: The final step involves the esterification of the intermediate with ®-2-bromobutanoic acid under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the butanoate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
(2R)-2-(1H-benzimidazol-2-ylsulfanyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-(1H-benzimidazol-2-ylsulfanyl)butanoate involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- (2R)-2-(1H-benzimidazol-2-ylsulfanyl)propanoate
- (2R)-2-(1H-benzimidazol-2-ylsulfanyl)pentanoate
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the benzimidazole ring.
- Reactivity: The reactivity of these compounds can vary based on the alkyl chain length, affecting their solubility and interaction with molecular targets.
- Applications: While all these compounds may have similar applications, their efficacy and suitability for specific uses can differ based on their structural properties.
Properties
Molecular Formula |
C11H11N2O2S- |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2R)-2-(1H-benzimidazol-2-ylsulfanyl)butanoate |
InChI |
InChI=1S/C11H12N2O2S/c1-2-9(10(14)15)16-11-12-7-5-3-4-6-8(7)13-11/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15)/p-1/t9-/m1/s1 |
InChI Key |
PUNPYITWFHQFFX-SECBINFHSA-M |
Isomeric SMILES |
CC[C@H](C(=O)[O-])SC1=NC2=CC=CC=C2N1 |
Canonical SMILES |
CCC(C(=O)[O-])SC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


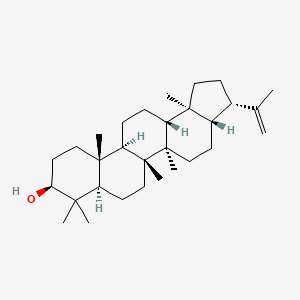

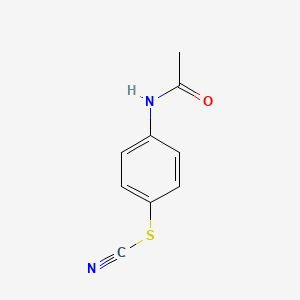
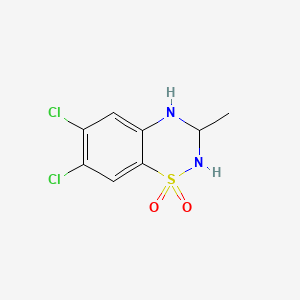
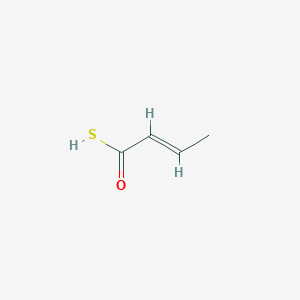
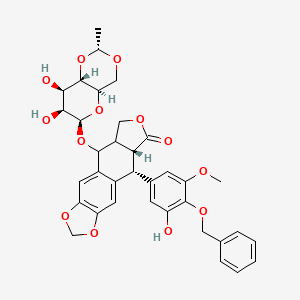

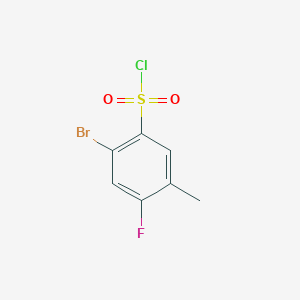
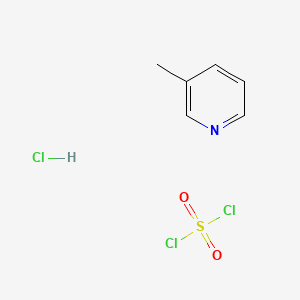
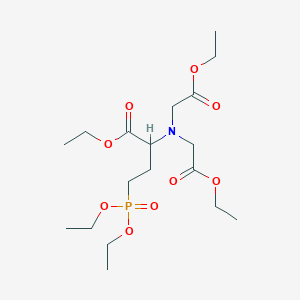

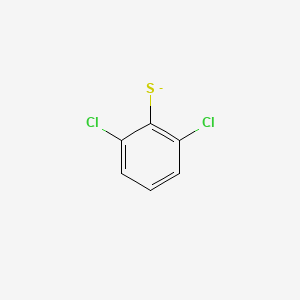
![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14753470.png)
